molecular formula C17H14F4N4OS B300110 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No. B300110
M. Wt: 398.4 g/mol
InChI Key: OKRKNDUJLHTKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as COX-2 and 5-LOX. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the proliferation of cancer cells and induces apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in agriculture as a fungicide or herbicide. Additionally, further research could be done to optimize the synthesis method to reduce the cost of production.

Synthesis Methods

The synthesis method of 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzyl chloride with 3-phenyl-4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Molecular Formula

C17H14F4N4OS

Molecular Weight

398.4 g/mol

IUPAC Name

3-phenyl-5-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H14F4N4OS/c18-15(19)17(20,21)26-13-8-6-11(7-9-13)10-27-16-24-23-14(25(16)22)12-4-2-1-3-5-12/h1-9,15H,10,22H2

InChI Key

OKRKNDUJLHTKOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC(C(F)F)(F)F

Origin of Product

United States

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